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Abstract

L-Fucitol, a naturally occurring sugar alcohol, holds significance in various biochemical studies
and serves as a crucial reference compound in carbohydrate research. Understanding its
precise stereochemical configuration is paramount for its application in areas such as enzyme
mechanism elucidation and as a building block in synthetic chemistry. This technical guide
provides a comprehensive overview of the stereochemistry of L-Fucitol, including its structural
relationship to L-fucose, its synthesis, and its key physicochemical properties. Detailed
experimental protocols and data are presented to aid researchers in their scientific endeavors.

Introduction

L-Fucitol, also known by its systematic IUPAC name (2R,3S,4R,5S)-hexane-1,2,3,4,5-pentol,
is a C-6 deoxy sugar alcohol.[1][2] It is structurally derived from the reduction of the aldehyde
group of L-fucose, a monosaccharide found in a variety of natural sources, including marine
algae and mammalian glycoproteins.[2] The stereospecificity of L-Fucitol is critical to its
biological function and its interactions with enzymes. This guide will delve into the core aspects
of its stereochemistry, providing a foundational understanding for professionals in the fields of
chemistry and biology.

Stereochemical Configuration
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The stereochemistry of L-Fucitol is defined by the spatial arrangement of its five hydroxyl
groups along the hexane backbone. The designation (2R,3S,4R,5S) precisely describes the
configuration at each chiral center. It is also commonly referred to as 1-deoxy-D-galactitol,
highlighting its relationship to the alditol of D-galactose.[1][3]

The relationship between L-Fucose and L-Fucitol is a straightforward reduction of the C1
aldehyde to a primary alcohol, without altering the stereochemistry at the other chiral centers
(C2, C3, C4, and Cb5).

Caption: Conversion of L-Fucose to L-Fucitol via reduction.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of L-Fucitol is provided
below. This data is essential for its identification and characterization.

Property Value Reference

) (2R,3S,4R,5S)-hexane-
Systematic Name [1]
1,2,3,4,5-pentol

1-Deoxy-D-galactitol, 6-Deoxy-

Common Synonyms L-galactito [11[3][4]
CAS Number 13074-06-1 [11[3114]
Molecular Formula CeH140s5 [11[31[4]
Molecular Weight 166.17 g/mol [1][3][4]
Melting Point 153-154 °C [2]
Optical Rotation [a]D +1.9° (c=1, H20)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed high-resolution *H and 3C NMR spectral data for L-Fucitol are not readily available in
public spectral databases. However, commercial suppliers confirm the identity of their L-Fucitol
products using NMR spectroscopy. Based on its known structure, the following table presents
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the predicted chemical shifts for L-Fucitol. These predictions are based on the analysis of

structurally similar compounds such as galactitol and other deoxy-sugars.

Predicted *H and *3C NMR Chemical Shifts for L-Fucitol (in D20)

Predicted **C Shift

Predicted *H Shift

Carbon No. Attached Proton
(ppm) (ppm)

C1 ~64 Hla, H1b ~3.6-3.8
Cc2 ~72 H2 ~3.8-4.0
C3 ~70 H3 ~3.7-3.9
C4 ~71 H4 ~3.9-4.1
C5 ~73 H5 ~3.5-3.7
C6 ~18 H6a, H6b, H6C ~1.2-1.4

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and

experimental conditions.

Experimental Protocols

Synthesis of L-Fucitol by Reduction of L-Fucose

The most common and straightforward method for preparing L-Fucitol is the reduction of L-

Fucose using a mild reducing agent such as sodium borohydride (NaBHa4). This method is

highly efficient and preserves the stereochemistry of the starting material.

Materials:

e |L-Fucose

e Sodium borohydride (NaBHa)

o Methanol (MeOH) or Ethanol (EtOH)

e Deionized water
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e Dowex 50W-X8 resin (H* form)
e Rotary evaporator

e Lyophilizer

Procedure:

o Dissolution: Dissolve L-Fucose in deionized water or a mixture of water and
methanol/ethanol in a round-bottom flask. A typical concentration is in the range of 0.1 to 0.5
M.

e Cooling: Cool the solution to 0 °C in an ice bath.

e Reduction: Slowly add sodium borohydride (typically 1.5 to 2.0 molar equivalents) to the
cooled solution with stirring. The addition should be portion-wise to control the evolution of
hydrogen gas.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer
chromatography (TLC).

e Quenching: Carefully quench the excess sodium borohydride by the slow addition of a weak
acid (e.g., dilute acetic acid) until the effervescence ceases.

o Borate Removal: The borate ions formed during the reaction must be removed. This is
typically achieved by co-evaporation with methanol. Add methanol to the reaction mixture
and evaporate to dryness using a rotary evaporator. Repeat this step 3-5 times.

» Cation Removal: To remove sodium ions, dissolve the residue in deionized water and pass it
through a column of Dowex 50W-X8 (H* form) resin.

e Final Product: Collect the eluate and remove the solvent under reduced pressure. The
resulting solid can be further purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water) or lyophilized to obtain pure L-Fucitol as a white crystalline solid.
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Caption: Experimental workflow for the synthesis of L-Fucitol.

Conclusion
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This technical guide has provided a detailed overview of the stereochemistry of L-Fucitol. The
precise (2R,3S,4R,5S) configuration, arising from the reduction of L-fucose, is fundamental to
its properties and biological interactions. The provided physicochemical data and the detailed
experimental protocol for its synthesis offer valuable resources for researchers. While high-
resolution NMR data is not widely available, the predicted chemical shifts can serve as a useful
reference for its characterization. This comprehensive guide aims to facilitate further research
and application of L-Fucitol in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1202772?utm_src=pdf-body
https://www.benchchem.com/product/b1202772?utm_src=pdf-body
https://www.benchchem.com/product/b1202772?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/L-Fucitol
https://en.wikipedia.org/wiki/Fucitol
https://www.chemscene.com/product/13074-06-1.html
https://www.scbt.com/p/l-fucitol-13074-06-1
https://www.benchchem.com/product/b1202772#understanding-the-stereochemistry-of-l-fucitol
https://www.benchchem.com/product/b1202772#understanding-the-stereochemistry-of-l-fucitol
https://www.benchchem.com/product/b1202772#understanding-the-stereochemistry-of-l-fucitol
https://www.benchchem.com/product/b1202772#understanding-the-stereochemistry-of-l-fucitol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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